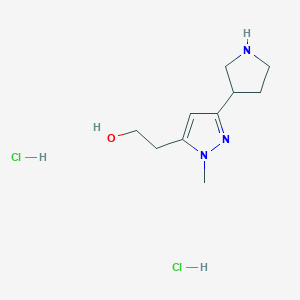

2-(2-Methyl-5-pyrrolidin-3-yl-2H-pyrazol-3-yl)-ethanol dihydrochloride

Description

Properties

IUPAC Name |

2-(2-methyl-5-pyrrolidin-3-ylpyrazol-3-yl)ethanol;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3O.2ClH/c1-13-9(3-5-14)6-10(12-13)8-2-4-11-7-8;;/h6,8,11,14H,2-5,7H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVKGRBDWRDHKQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2CCNC2)CCO.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(2-Methyl-5-pyrrolidin-3-yl-2H-pyrazol-3-yl)-ethanol dihydrochloride, with the CAS number 1361112-57-3, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its pharmacological properties, including its mechanisms of action, therapeutic applications, and relevant research findings.

The compound is derived from the pyrazole scaffold, which is known for its diverse biological activities. Pyrazoles have been shown to exhibit anti-inflammatory, analgesic, and antimicrobial properties. The specific structure of 2-(2-Methyl-5-pyrrolidin-3-yl-2H-pyrazol-3-yl)-ethanol dihydrochloride suggests potential interactions with various biological targets, including enzymes and receptors involved in pain and inflammation pathways.

Anti-inflammatory Activity

Studies have indicated that compounds containing the pyrazole nucleus can inhibit inflammatory responses. For instance, derivatives of pyrazole have been tested for their ability to reduce carrageenan-induced edema in animal models, demonstrating comparable efficacy to standard anti-inflammatory drugs like indomethacin .

Antimicrobial Properties

Research has shown that pyrazole derivatives possess significant antibacterial and antifungal activities. For example:

- Compounds were tested against various strains of bacteria such as Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MIC) ranging from 4.69 µM to 156.47 µM .

- The antifungal activity was also notable, with effective concentrations against fungi like Candida albicans and Fusarium oxysporum .

In Vivo Studies

A study involving the administration of pyrazole derivatives demonstrated a marked reduction in pain response in rodent models when compared to control groups. The results suggested that these compounds may inhibit cyclooxygenase (COX) enzymes, leading to decreased prostaglandin synthesis, which is crucial in mediating inflammation and pain .

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxic effects of 2-(2-Methyl-5-pyrrolidin-3-yl-2H-pyrazol-3-yl)-ethanol dihydrochloride on various cancer cell lines. Results indicated that certain concentrations could significantly inhibit cell proliferation, suggesting potential applications in cancer therapy .

Data Table: Summary of Biological Activities

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent. Research indicates that derivatives of pyrazoles often exhibit significant biological activities, including anti-inflammatory, analgesic, and anticancer properties. For instance, studies have shown that pyrazole derivatives can inhibit enzymes such as acetylcholinesterase, which is relevant in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's disease .

Table 1: Biological Activities of Pyrazole Derivatives

Synthesis and Structural Studies

The synthesis of 2-(2-Methyl-5-pyrrolidin-3-yl-2H-pyrazol-3-yl)-ethanol dihydrochloride can be achieved through multicomponent reactions (MCRs), which are valuable for generating complex structures efficiently. These methods facilitate the rapid assembly of multiple components into a single product, thus enhancing the efficiency of drug development processes .

Case Study: Multicomponent Synthesis

A study showcased the synthesis of various pyrazole derivatives via MCRs, highlighting the efficiency and versatility of this approach. The synthesized compounds were then subjected to biological evaluations, revealing promising pharmacological profiles .

Pharmacological Studies

Pharmacological investigations have focused on understanding the mechanism of action and therapeutic potential of this compound. Structure–activity relationship (SAR) studies are crucial for optimizing the efficacy and selectivity of the compound against specific biological targets. For example, modifications to the pyrazole ring can significantly alter its interaction with target enzymes or receptors .

Table 2: Structure–Activity Relationships in Pyrazole Derivatives

Chemical Reactions Analysis

Oxidation Reactions

The ethanol moiety in the compound can undergo oxidation under controlled conditions. Common oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent (CrO₃ in H₂SO₄) may convert the primary alcohol to a carboxylic acid. For example:

This reaction is critical for modifying solubility or introducing functional groups for further derivatization .

Nucleophilic Substitution at the Pyrazole Ring

The pyrazole ring’s C-3 and C-5 positions are reactive toward electrophilic substitution. Halogenation or nitration may occur under acidic conditions:

-

Chlorination : Using POCl₃ or PCl₃ yields chloro-substituted derivatives.

-

Nitration : HNO₃/H₂SO₄ introduces nitro groups, enabling subsequent reduction to amines .

| Reaction | Reagents/Conditions | Product |

|---|---|---|

| Chlorination | POCl₃, 80°C, 4h | 3-Chloro-2-methyl-5-pyrrolidin-3-yl-pyrazole |

| Nitration | HNO₃/H₂SO₄, 0°C, 2h | 5-Nitro-2-methyl-3-pyrrolidin-3-yl-pyrazole |

Pyrrolidine Ring Functionalization

The pyrrolidine moiety undergoes:

-

Acylation : Reacts with acetyl chloride or anhydrides to form amides.

-

Alkylation : Benzyl bromide or methyl iodide in the presence of NaH yields N-alkylated derivatives .

Example :

This modification alters the compound’s basicity and hydrogen-bonding capacity .

Esterification of the Ethanol Group

The ethanol side chain can be esterified using acyl chlorides or anhydrides. For instance, reaction with acetyl chloride produces:

This step is pivotal for prodrug synthesis or enhancing lipophilicity .

Salt Formation and pH-Dependent Behavior

As a dihydrochloride salt, the compound exhibits pH-sensitive solubility:

-

Deprotonation : In alkaline conditions (pH > 8), the pyrrolidine nitrogen loses HCl, forming a free base with reduced aqueous solubility .

-

Protonation : Under acidic conditions (pH < 4), the pyrazole ring may protonate, stabilizing the molecule in polar solvents .

Coordination Chemistry

The pyrrolidine and pyrazole nitrogen atoms act as ligands for transition metals (e.g., Cu²⁺, Fe³⁺). For example:

Such complexes are studied for catalytic or antimicrobial applications .

Cross-Coupling Reactions

The pyrazole ring participates in Suzuki-Miyaura or Buchwald-Hartwig couplings. Using Pd catalysts, aryl/heteroaryl groups are introduced:

This expands structural diversity for structure-activity relationship (SAR) studies .

Hydrolysis Under Extreme Conditions

Prolonged heating with concentrated HCl (6M, 100°C) cleaves the pyrazole ring, yielding pyrrolidine-3-carboxylic acid and ethanol byproducts:

This reaction is used in degradation studies .

Research Findings and Trends

-

Synthetic Utility : The compound’s dual functionality (pyrazole + pyrrolidine) makes it a versatile scaffold in medicinal chemistry, particularly for kinase inhibitors .

-

Stability : The dihydrochloride form enhances stability during storage but requires inert conditions (N₂ atmosphere) to prevent decomposition .

-

Biological Relevance : Derivatives show promise in modulating GABA receptors, as evidenced by structural analogs in neurological drug candidates .

For further details, consult primary literature on pyrazole chemistry or coordination complexes .

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of ethanolamine-derived dihydrochlorides. Below is a comparative analysis of its key structural analogs:

Table 1: Structural and Molecular Comparison

*Calculated based on standard atomic weights.

Key Observations:

Core Heterocycles: The target compound features a pyrazole-pyrrolidine system, distinct from the piperazine rings in hydroxyzine, decloxizine, and levocetirizine . Pyrazole derivatives are known for diverse bioactivities, including anti-inflammatory and kinase inhibition, whereas piperazine-containing compounds often target histamine receptors.

Solubility and Salt Forms :

- All compared compounds utilize dihydrochloride salts to enhance aqueous solubility. For instance, hydroxyzine dihydrochloride’s salt form improves its absorption in gastrointestinal fluids .

Functional Groups: The ethanol/ethoxyethanol moiety in these compounds contributes to hydrogen bonding with biological targets. Levocetirizine’s ethoxyacetic acid group enhances binding specificity to H1 receptors , while the target compound’s ethanol group may offer similar advantages.

Synthetic Routes :

- While synthesis details for the target compound are absent in the evidence, analogous dihydrochlorides (e.g., hydroxyzine) are typically synthesized via nucleophilic substitution or alkylation, followed by salt formation with HCl .

Pharmacological and Industrial Relevance

- Hydroxyzine Dihydrochloride : Widely used for anxiety and allergies, its efficacy is attributed to piperazine-mediated H1 receptor antagonism .

- Levocetirizine Dihydrochloride : A second-generation antihistamine with minimal sedation due to reduced blood-brain barrier penetration .

- Building Block Compounds (e.g., 2-[(5-Fluoropyridin-3-yl)oxy]ethan-1-amine dihydrochloride): Serve as intermediates in synthesizing kinase inhibitors or antimicrobial agents .

The target compound’s pyrazole-pyrrolidine scaffold could explore novel therapeutic avenues, such as targeting inflammatory pathways or ion channels, though further studies are needed.

Preparation Methods

Synthesis of (R)- or (S)-2-Methylpyrrolidine Precursors

- Starting from inexpensive 2-methylpyrroline, (R)- or (S)-2-methylpyrrolidine can be prepared via catalytic hydrogenation using platinum catalysts such as platinum (IV) oxide or 5% Pt-C.

- The reaction is carried out in a mixed solvent system of ethanol and methanol (ratio 2:1 to 3:1 v/v) at ambient temperature.

- The catalyst is removed by filtration, and the product is isolated as the L- or D-tartrate salt with optical purity of at least 50% ee.

- Subsequent treatment with base liberates the free amine (R)-2-methylpyrrolidine, which serves as a chiral building block for further synthesis steps.

Formation of Pyrazole Core

- Pyrazole derivatives are synthesized by condensation of β-keto esters with hydrazine derivatives.

- For example, β-keto esters prepared from N-Boc-β-alanine undergo condensation with hydrazine to yield 1-substituted pyrazol-5-ols or pyrazol-3-yl derivatives.

- These intermediates can be further functionalized by acidolytic deprotection to yield pyrazole amines suitable for subsequent coupling.

Assembly of the Target Molecule

Coupling Reactions

- The pyrrolidin-3-yl substituent is introduced by nucleophilic substitution or amination reactions involving pyrrolidine derivatives and pyrazole intermediates.

- For instance, (R)-2-(pyrrolidin-3-yl)propan-2-ol hydrochloride can be reacted with suitable pyrazole precursors under basic conditions in solvents like DMSO or MeCN at elevated temperatures (80–90 °C) to form the desired substituted pyrazole derivatives.

- Reactions are often performed under inert atmosphere (nitrogen) to prevent oxidation and side reactions.

Functionalization of Ethanol Side Chain

- The 2-(ethanol) substituent is typically introduced via reduction of corresponding aldehydes or ketones using borane-tetrahydrofuran (BH3-THF) complex or similar reducing agents.

- For example, 6-bromo-2-naphthoate derivatives are reduced to corresponding alcohols, which can then be coupled to the pyrazole core.

Salt Formation: Dihydrochloride Preparation

- The final compound is converted to the dihydrochloride salt by treatment with hydrochloric acid in an appropriate solvent such as ethyl acetate or ethanol.

- This step enhances the compound’s crystallinity, stability, and water solubility.

- The salt is isolated by filtration and drying under vacuum.

Typical Reaction Conditions and Purification

| Step | Reagents/Catalysts | Solvent(s) | Temperature | Time | Notes |

|---|---|---|---|---|---|

| Hydrogenation of 2-methylpyrroline | Pt(IV) oxide or 5% Pt-C | Ethanol/Methanol (2:1–3:1) | Ambient | Several hours | Catalyst removed by filtration |

| Pyrazole ring formation | β-keto ester + hydrazine | Methanol | Reflux (~65 °C) | 5 hours | Acidolytic deprotection with HCl-EtOAc |

| Coupling with pyrrolidine | (R)-2-(pyrrolidin-3-yl)propan-2-ol hydrochloride + base | DMSO or MeCN | 80–90 °C | 12 hours | Inert atmosphere (N2) |

| Reduction of aldehyde/ketone | BH3-THF | THF | Room temperature | Few hours | Produces ethanol side chain |

| Salt formation | HCl (g) or HCl solution | Ethyl acetate or ethanol | Room temperature | 1–2 hours | Crystallization and filtration |

Research Findings and Optimization Notes

- The use of platinum catalysts in hydrogenation ensures high optical purity and scalability for industrial synthesis.

- Microwave-assisted synthesis has been reported for related pyrazole derivatives, improving reaction rates and yields.

- Purification by flash chromatography or recrystallization from suitable solvents (e.g., ethyl acetate, pentane) is critical to obtain high purity compounds.

- The choice of solvent and temperature during coupling reactions significantly influences yield and selectivity; DMSO and MeCN are preferred for their polarity and ability to dissolve both organic and inorganic reagents.

- Salt formation with dihydrochloride improves compound handling and bioavailability for pharmaceutical applications.

Summary Table of Preparation Steps

| Step No. | Description | Key Reagents/Catalysts | Conditions | Outcome |

|---|---|---|---|---|

| 1 | Hydrogenation to obtain 2-methylpyrrolidine | Pt(IV) oxide or 5% Pt-C | EtOH/MeOH, ambient temp | Chiral pyrrolidine intermediate |

| 2 | Pyrazole ring synthesis | β-keto ester + hydrazine | MeOH, reflux | Pyrazole core with substituents |

| 3 | Coupling with pyrrolidinyl group | Pyrrolidine derivative + base | DMSO or MeCN, 80–90 °C | Substituted pyrazole intermediate |

| 4 | Reduction to introduce ethanol side chain | BH3-THF | THF, room temp | Alcohol functionalized intermediate |

| 5 | Salt formation | HCl | EtOAc or EtOH, room temp | Dihydrochloride salt of target compound |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(2-Methyl-5-pyrrolidin-3-yl-2H-pyrazol-3-yl)-ethanol dihydrochloride?

- Methodological Answer : The compound is synthesized via refluxing intermediates in ethanol, followed by recrystallization from a DMF–EtOH (1:1) mixture to improve purity. For example, pyrazole derivatives with ethanol-compatible substituents are typically reacted under reflux for 2 hours, filtered, and washed with ethanol to isolate the product .

Q. Which analytical techniques are recommended for characterizing this compound?

- Methodological Answer : Use a combination of HPLC (for purity assessment), FTIR (to confirm functional groups like hydroxyl and pyrrolidine), and NMR (to resolve structural ambiguities, particularly for diastereomers). Karl Fischer (KF) titration is critical for quantifying residual water in the dihydrochloride form .

Q. How can the solubility and stability of this compound be evaluated in aqueous buffers?

- Methodological Answer : Perform pH-dependent solubility studies using phosphate-buffered saline (PBS) at pH 4.0, 7.4, and 9.0. Monitor stability via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC analysis to detect hydrolysis or oxidation byproducts .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for synthesizing this compound?

- Methodological Answer : Apply quantum chemical calculations (e.g., DFT) to predict transition states and intermediates. Use reaction path search algorithms (e.g., artificial force-induced reaction method) to identify energetically favorable pathways. Experimental validation should follow, with iterative feedback loops to refine computational models .

Q. What strategies resolve contradictions in spectral data (e.g., NMR vs. X-ray crystallography)?

- Methodological Answer : Cross-validate ambiguous peaks using 2D NMR (e.g., HSQC, HMBC) to assign proton-carbon correlations. If discrepancies persist, perform single-crystal X-ray diffraction to resolve stereochemical uncertainties. For dihydrochloride salts, ensure counterion effects are accounted for in spectral interpretations .

Q. How can Design of Experiments (DoE) improve yield and purity during scale-up?

- Methodological Answer : Implement a fractional factorial design to test variables like reaction time, temperature, and solvent ratios. For example, optimize reflux duration (2–6 hours) and ethanol/DMF ratios using response surface methodology (RSM). Statistical software (e.g., JMP, Minitab) can identify critical parameters for maximizing yield while minimizing impurities .

Q. What methods assess the compound’s interaction with biological targets (e.g., enzymes, receptors)?

- Methodological Answer : Conduct molecular docking simulations using PyMOL or AutoDock to predict binding affinities. Validate computationally identified interactions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding constants (Kd). For cellular assays, use fluorescence polarization or FRET-based readouts .

Q. How can reaction fundamentals inform reactor design for large-scale synthesis?

- Methodological Answer : Analyze reaction kinetics (e.g., rate constants, activation energy) via stopped-flow UV-Vis spectroscopy. Use computational fluid dynamics (CFD) to model heat/mass transfer in continuous-flow reactors. Prioritize membrane separation technologies for efficient purification, as outlined in CRDC subclass RDF2050104 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.